[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with a molecular formula of C27H22O8 It is characterized by its unique structure, which includes multiple benzoyloxy groups and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of benzoyloxy groups through esterification reactions. The pyrimidinyl moiety is then introduced via nucleophilic substitution reactions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidinyl moiety can be reduced under specific conditions.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The pyrimidinyl moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate
- [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Uniqueness
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate is unique due to its combination of benzoyloxy and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C32H28N2O10 |
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Molecular Weight |
600.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H28N2O10/c1-32(44-29(39)22-15-9-4-10-16-22)25(43-28(38)21-13-7-3-8-14-21)24(19-41-27(37)20-11-5-2-6-12-20)42-30(32)34-17-23(18-35)26(36)33-31(34)40/h2-17,24-25,30,35H,18-19H2,1H3,(H,33,36,40)/t24-,25-,30-,32-/m1/s1 |
InChI Key |
VEMNJWUVHLVJOA-XCOQKUFESA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)CO)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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